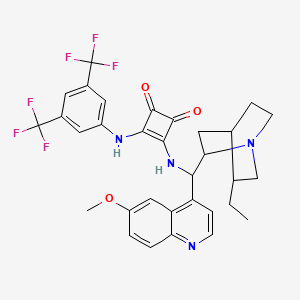

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione

Beschreibung

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a quinuclidine moiety, and a quinoline derivative

Eigenschaften

Molekularformel |

C32H30F6N4O3 |

|---|---|

Molekulargewicht |

632.6 g/mol |

IUPAC-Name |

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3 |

InChI-Schlüssel |

OFXKFCTYZMFMJB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the following steps:

Formation of the trifluoromethylated phenylamine:

Synthesis of the quinuclidine derivative: The quinuclidine moiety is synthesized through a series of reactions, including alkylation and cyclization.

Coupling of intermediates: The trifluoromethylated phenylamine and the quinuclidine derivative are coupled under specific conditions to form the desired cyclobutene structure.

Final modifications: The compound undergoes further modifications, such as methoxylation and amination, to achieve the final structure.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione can be compared with other similar compounds, such as:

Trifluoromethylated phenylamines: These compounds share the trifluoromethylated phenylamine structure but differ in other functional groups.

Quinuclidine derivatives: Compounds with a quinuclidine moiety but different substituents.

Quinoline derivatives: Molecules containing the quinoline structure with various modifications.

The uniqueness of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione lies in its combination of these structural elements, which imparts distinct chemical and biological properties.

Biologische Aktivität

The compound 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione (CAS: 1256245-84-7) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 630.59 g/mol. The structure features a cyclobutene core, trifluoromethyl groups, and various nitrogen-containing substituents that may influence its biological properties.

Research indicates that this compound may interact with several biological pathways:

- Receptor Tyrosine Kinases (RTKs) : The compound has been shown to phosphorylate multiple RTKs, promoting endocytosis of the Epidermal Growth Factor Receptor (EGFR) and facilitating neuromuscular synapse formation through the Muscle-Specific Kinase (MUSK) pathway .

- Autophagy Regulation : It positively regulates late-stage autophagy by enhancing the trafficking and function of lysosomal components, which is crucial for cellular homeostasis .

- Oxidative Stress Response : The compound activates signaling pathways in response to oxidative stress, leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Properties

In vitro studies have demonstrated significant antimicrobial activity against various pathogens:

- Minimum Inhibitory Concentrations (MICs) : The compound exhibits MIC values as low as 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli . This suggests strong antibacterial properties, particularly against resistant strains.

Cytotoxicity

Further investigations into the cytotoxic effects reveal that the compound may induce cell death in cancer cell lines through apoptosis and necrosis pathways. The IC50 values for various cancer cell lines need to be established through detailed dose-response studies.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of similar compounds in the same class. The results indicated that derivatives with trifluoromethyl groups showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant infections .

Study 2: Cancer Cell Line Testing

In another study focused on cancer therapy, compounds structurally related to this one were tested on multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations correlating with the structural modifications similar to those present in our compound .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C32H28F6N4O3 |

| Molecular Weight | 630.59 g/mol |

| CAS Number | 1256245-84-7 |

| Antimicrobial Activity | MIC: 0.5 µg/mL (S. aureus) |

| Cytotoxicity | IC50 values pending |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.